

# Bexotegrast Hydrochloride (PLN-74809): A Technical Guide to its Discovery and Development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Bexotegrast hydrochloride*

Cat. No.: *B15609195*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Bexotegrast hydrochloride** (PLN-74809) is an investigational, orally bioavailable, dual-selective inhibitor of the  $\alpha\beta1$  and  $\alpha\beta6$  integrins. These integrins are key mediators in the activation of transforming growth factor-beta (TGF- $\beta$ ), a central profibrotic cytokine. By targeting the activation of TGF- $\beta$  specifically in fibrotic tissues, Bexotegrast represents a promising therapeutic approach for fibroproliferative diseases. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of Bexotegrast for the treatment of Idiopathic Pulmonary Fibrosis (IPF) and Primary Sclerosing Cholangitis (PSC).

## Introduction

Fibrotic diseases, such as Idiopathic Pulmonary Fibrosis (IPF) and Primary Sclerosing Cholangitis (PSC), are characterized by the excessive deposition of extracellular matrix, leading to organ scarring and dysfunction. A key driver of this pathological process is the overactivation of Transforming Growth Factor-beta (TGF- $\beta$ ). Systemic inhibition of TGF- $\beta$  has been challenging due to its pleiotropic effects and potential for toxicity. Bexotegrast (PLN-74809) offers a targeted approach by inhibiting the  $\alpha\beta1$  and  $\alpha\beta6$  integrins, which are upregulated in fibrotic tissues and are crucial for the localized activation of latent TGF- $\beta$ .<sup>[1][2]</sup>

This localized inhibition is hypothesized to offer a favorable safety profile while effectively reducing fibrosis.[2]

## Discovery and Medicinal Chemistry

The discovery of Bexotegrast stemmed from medicinal chemistry efforts focused on identifying potent and selective small molecule inhibitors of  $\alpha_v$  integrins. The structure-activity relationships (SAR) of related  $\beta$ -amino acid derivatives have been explored to optimize potency and selectivity for  $\alpha_v\beta_1$  and  $\alpha_v\beta_6$ . [3][4] While the specific synthesis of **Bexotegrast hydrochloride** is proprietary, related patents describe the general synthetic strategies for this class of compounds, often involving the coupling of a substituted quinazoline amine with a functionalized amino acid derivative. [5][6][7][8]

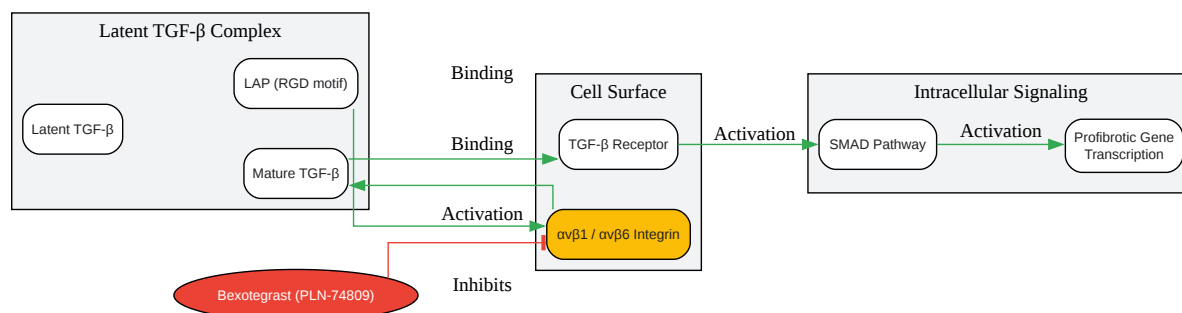
Chemical Structure:

- Systematic Name: (2S)-4-[--INVALID-LINK--amino]-2-(quinazolin-4-ylamino)butanoic acid hydrochloride
- Molecular Formula:  $C_{27}H_{36}N_6O_3 \cdot xHCl$
- Molecular Weight: 492.61 g/mol (free base)[9]

## Mechanism of Action

Bexotegrast is a dual-selective inhibitor of the  $\alpha_v\beta_1$  and  $\alpha_v\beta_6$  integrins. [10] These integrins are cell surface receptors that bind to the arginine-glycine-aspartate (RGD) motif within the latency-associated peptide (LAP) of the latent TGF- $\beta$  complex. [11][12] This binding event induces a conformational change in the LAP, leading to the release and subsequent activation of mature TGF- $\beta$ . Activated TGF- $\beta$  then binds to its receptors on the cell surface, initiating a downstream signaling cascade, primarily through the SMAD pathway, which results in the transcription of profibrotic genes. [1]

Bexotegrast competitively inhibits the binding of  $\alpha_v\beta_1$  and  $\alpha_v\beta_6$  to the LAP, thereby preventing the activation of TGF- $\beta$ . [11][12] This targeted inhibition occurs predominantly in tissues where these integrins are overexpressed, such as in the fibrotic lungs of IPF patients and the cholestatic liver of PSC patients. [1][11]



[Click to download full resolution via product page](#)

Figure 1: Bexotegrast inhibits TGF-β activation by blocking integrin binding.

## Preclinical Development

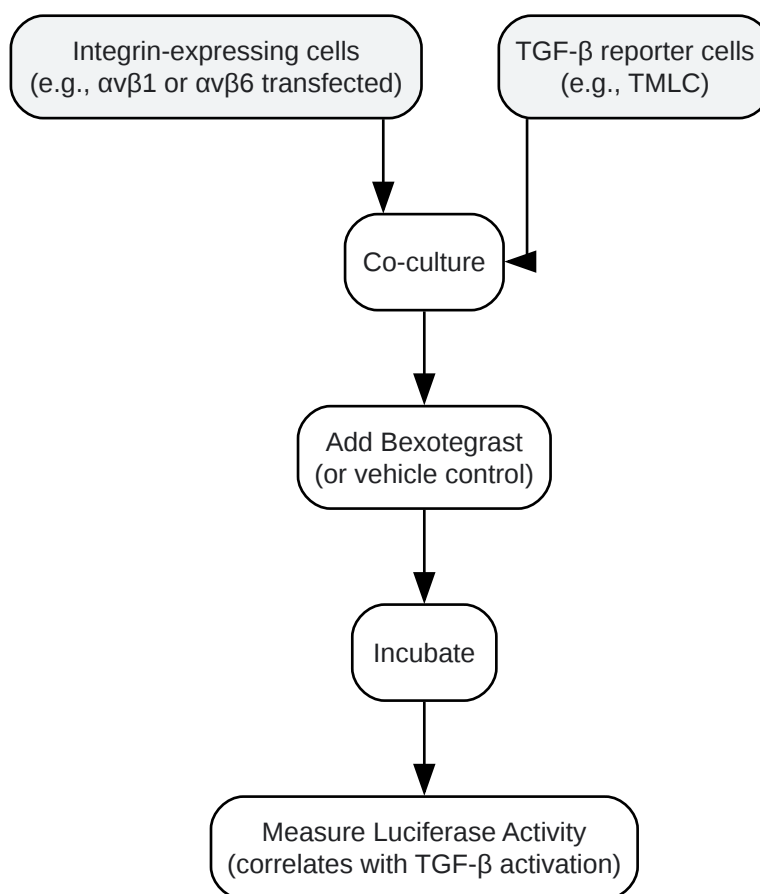
### In Vitro Studies

Bexotegrast has demonstrated potent and selective inhibition of  $\alpha\beta1$  and  $\alpha\beta6$  integrins in various in vitro assays.

Table 1: In Vitro Potency of Bexotegrast

Assay Type	Target	IC50 / Kd	Reference
Ligand Binding	$\alpha\beta 1$	Kd: 3.4 nM	[9]
Ligand Binding	$\alpha\beta 6$	Kd: 5.7 nM	[9]
TGF- $\beta$ Activation	$\alpha\beta 1$ -mediated	IC50: 19.2 nM	[13]
TGF- $\beta$ Activation	$\alpha\beta 6$ -mediated	IC50: 29.8 nM	[13]
Cell Adhesion to LAP (Normal Human Bronchial Epithelial Cells)	$\alpha\beta 6$	IC50: 39.3 nM	[14]
Cell Adhesion to LAP (Normal and IPF Human Lung Fibroblasts)	$\alpha\beta 1$	IC50: 24.4 - 26.1 nM	[14]

A common method to assess integrin-mediated TGF- $\beta$  activation involves a co-culture system.



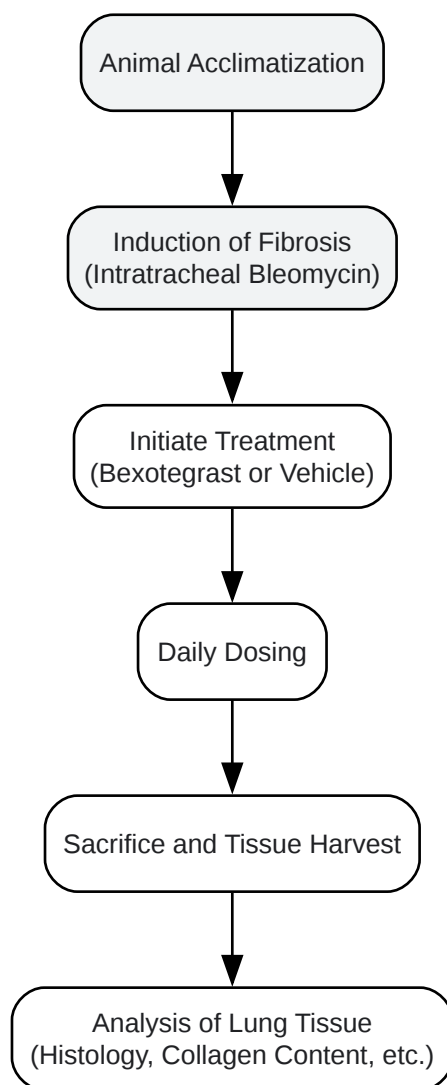
[Click to download full resolution via product page](#)

Figure 2: Workflow for a TGF-β activation co-culture assay.

- Cell Culture: Maintain integrin-expressing cells (e.g., CHO cells transfected with human αvβ1 or αvβ6) and TGF-β reporter cells (e.g., mink lung epithelial cells, TMLC, which contain a luciferase reporter gene under the control of a TGF-β-responsive promoter).[13][15]
- Co-culture: Seed the integrin-expressing cells and reporter cells together in a multi-well plate.
- Treatment: Add varying concentrations of Bexotegrast or a vehicle control to the co-culture.
- Incubation: Incubate the cells for a defined period to allow for TGF-β activation and subsequent luciferase expression.
- Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. The light output is proportional to the amount of activated TGF-β.[15]

## In Vivo Studies

The efficacy of Bexotegrast has been evaluated in the bleomycin-induced pulmonary fibrosis model, a standard preclinical model for IPF.



[Click to download full resolution via product page](#)

Figure 3: Workflow for the bleomycin-induced pulmonary fibrosis model.

- Induction of Fibrosis: Anesthetized mice receive a single intratracheal instillation of bleomycin to induce lung injury and subsequent fibrosis.[16]
- Treatment: A therapeutic dosing regimen is typically initiated several days after bleomycin administration to model treatment of established fibrosis. Bexotegrast or a vehicle control is

administered orally, once or twice daily.

- **Monitoring:** Animals are monitored for body weight changes and clinical signs.
- **Endpoint Analysis:** At a predetermined time point (e.g., 14 or 21 days post-bleomycin), animals are euthanized. Lungs are harvested for analysis, which may include:
  - **Histopathology:** Lung sections are stained (e.g., Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).
  - **Collagen Quantification:** The total lung collagen content is measured, often using a hydroxyproline assay.
  - **Gene Expression Analysis:** Quantitative PCR is used to measure the expression of profibrotic genes (e.g., Col1a1, Acta2).

## Preclinical Pharmacokinetics and Safety

Preclinical studies have demonstrated that Bexotegrist is orally bioavailable. Good Laboratory Practice (GLP) toxicology studies are a standard part of preclinical development to assess the safety profile of a drug candidate before human trials.<sup>[17]</sup> While detailed proprietary data is not publicly available, the progression of Bexotegrist to clinical trials indicates an acceptable preclinical safety and pharmacokinetic profile.

## Clinical Development

Bexotegrist has been evaluated in several clinical trials for IPF and PSC.

### Idiopathic Pulmonary Fibrosis (IPF)

This Phase 2a, multicenter, randomized, double-blind, placebo-controlled, dose-ranging study evaluated the safety, tolerability, and pharmacokinetics of Bexotegrist in patients with IPF.<sup>[11]</sup><sup>[18]</sup><sup>[19]</sup><sup>[20]</sup>

Table 2: INTEGRIS-IPF Study Design

Parameter	Description
Phase	2a
Study Design	Randomized, double-blind, placebo-controlled, dose-ranging
Population	Patients with IPF (FVC $\geq$ 45% predicted)
Intervention	Bexotegast (40 mg, 80 mg, 160 mg, 320 mg) or placebo, once daily
Treatment Duration	At least 12 weeks
Background Therapy	Permitted (nintedanib or pirfenidone)
Primary Endpoint	Incidence of treatment-emergent adverse events (TEAEs)
Secondary Endpoint	Pharmacokinetics
Exploratory Endpoints	Change from baseline in Forced Vital Capacity (FVC), Quantitative Lung Fibrosis (QLF) score, and biomarkers (e.g., PRO-C3, ITGB6)

#### Key Findings:

- Safety and Tolerability: Bexotegast was generally well-tolerated at all doses up to 320 mg. [11][12] The incidence of TEAEs was similar between the Bexotegast and placebo groups. [11][12] The most common TEAE was diarrhea, which was more frequent in patients also receiving nintedanib.[11]
- Pharmacokinetics: Bexotegast demonstrated dose-proportional increases in plasma concentrations.[21][22]
- Efficacy (Exploratory):
  - A reduction in FVC decline was observed in patients treated with Bexotegast compared to placebo.[11][23]
  - A dose-dependent antifibrotic effect was observed based on QLF imaging.[11][12]



- A decrease in profibrotic biomarkers was seen with Bexotegrist treatment.[\[11\]](#)[\[24\]](#)

Table 3: Select Efficacy Results from INTEGRIS-IPF (12 Weeks)

Dose Group	Change in FVC from Baseline (mL)
Placebo	-110.7
320 mg Bexotegrist	+29.5

Note: Data are from the 320 mg cohort at 12 weeks.[\[21\]](#)

This open-label study used positron emission tomography (PET) with an  $\alpha\beta 6$ -specific tracer to confirm target engagement of Bexotegrist in the lungs of IPF patients.[\[25\]](#)[\[26\]](#)

#### Key Findings:

- Dose- and concentration-dependent receptor occupancy of  $\alpha\beta 6$  by Bexotegrist was observed.[\[25\]](#)[\[26\]](#)
- The half-maximal effective concentration (EC<sub>50</sub>) for unbound Bexotegrist was estimated to be 3.32 ng/mL.[\[22\]](#)[\[25\]](#)
- High levels of receptor occupancy were achieved at clinically relevant doses.

Table 4: Estimated Maximum Receptor Occupancy in Phase 2 PET Study

Single Dose of Bexotegrist	Estimated Maximum Receptor Occupancy
60 mg	35%
80 mg	53%
120 mg	71%
240 mg	88%
320 mg	92%

Note: Data are from single-dose administration.[\[22\]](#)[\[25\]](#)

## Primary Sclerosing Cholangitis (PSC)

This Phase 2a, multicenter, randomized, double-blind, placebo-controlled, dose-ranging study is evaluating the safety, tolerability, and pharmacokinetics of Bexotegrast in patients with PSC and suspected liver fibrosis.[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)

Table 5: INTEGRIS-PSC Study Design

Parameter	Description
Phase	2a
Study Design	Randomized, double-blind, placebo-controlled, dose-ranging
Population	Patients with PSC and suspected liver fibrosis
Intervention	Bexotegrast (40 mg, 80 mg, 160 mg, 320 mg) or placebo, once daily
Treatment Duration	12 weeks (up to 48 weeks in the 320 mg cohort)
Primary Endpoint	Incidence of TEAEs
Secondary Endpoint	Pharmacokinetics
Exploratory Endpoints	Changes in markers of liver fibrosis (e.g., ELF score, PRO-C3), liver biochemistry (e.g., ALP), and liver imaging

### Key Findings (Interim):

- **Safety and Tolerability:** Bexotegrast was generally well-tolerated, with a safety profile consistent with that observed in the IPF studies.[\[28\]](#)
- **Efficacy (Exploratory):**
  - Bexotegrast treatment led to a reduction in the Enhanced Liver Fibrosis (ELF) score and PRO-C3 levels compared to placebo.[\[28\]](#)

- Stabilization of alkaline phosphatase (ALP) levels was observed in the Bexotegraft group, in contrast to an increase in the placebo group.
- MRI imaging suggested improvements in hepatocyte function and bile flow.

## Conclusion

**Bexotegraft hydrochloride** (PLN-74809) is a promising, orally administered, dual-selective inhibitor of  $\alpha v \beta 1$  and  $\alpha v \beta 6$  integrins with a novel mechanism of action that targets the localized activation of TGF- $\beta$  in fibrotic tissues. Preclinical studies have demonstrated its potent antifibrotic effects. Phase 2a clinical trials in both IPF and PSC have shown a favorable safety and tolerability profile, along with encouraging signals of efficacy. The dose-dependent target engagement confirmed by PET imaging further supports the therapeutic rationale. Ongoing and future clinical trials will be crucial to fully elucidate the therapeutic potential of Bexotegraft in treating these debilitating fibrotic diseases.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pliantrx.com](https://pliantrx.com) [[pliantrx.com](https://pliantrx.com)]
- 2. [biorxiv.org](https://biorxiv.org) [[biorxiv.org](https://biorxiv.org)]
- 3. Structure Activity Relationships of  $\alpha v$  Integrin Antagonists for Pulmonary Fibrosis by Variation in Aryl Substituents - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 5. [patentimages.storage.googleapis.com](https://patentimages.storage.googleapis.com) [[patentimages.storage.googleapis.com](https://patentimages.storage.googleapis.com)]
- 6. WO2019097547A1 - An improved process for the preparation of lifitegrast or salts thereof - Google Patents [[patents.google.com](https://patents.google.com)]
- 7. CN102391253A - Synthetic technology of azelastine hydrochloride - Google Patents [[patents.google.com](https://patents.google.com)]

- 8. WO2019026014A1 - Processes for preparation of lifitegrast and intermediates thereof - Google Patents [patents.google.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Potential of  $\alpha\beta6$  and  $\alpha\beta1$  integrin inhibition for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bexotegrast in Patients with Idiopathic Pulmonary Fibrosis: The INTEGRIS-IPF Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bexotegrast in Patients with Idiopathic Pulmonary Fibrosis: The INTEGRIS-IPF Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dual inhibition of  $\alpha\beta6$  and  $\alpha\beta1$  reduces fibrogenesis in lung tissue explants from patients with IPF - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. De novo design of highly selective miniprotein inhibitors of integrins  $\alpha\beta6$  and  $\alpha\beta8$  - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. lovelacebiomedical.org [lovelacebiomedical.org]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. researchgate.net [researchgate.net]
- 20. ats-journals.org [ats-journals.org]
- 21. drughunter.com [drughunter.com]
- 22. researchgate.net [researchgate.net]
- 23. medchemexpress.com [medchemexpress.com]
- 24. bexotegrast (PLN-74809) News - LARVOL Sigma [sigma.larvol.com]
- 25. Bexotegrast Shows Dose-Dependent Integrin  $\alpha\beta6$  Receptor Occupancy in Lungs of Participants with Idiopathic Pulmonary Fibrosis: A Phase 2, Open-Label Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Bexotegrast Shows Dose-Dependent Integrin  $\alpha\beta6$  Receptor Occupancy in Lungs of Participants with Idiopathic Pulmonary Fibrosis: A Phase 2, Open-Label Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Phase II INTEGRIS-PSC trial of bexotegrast, an  $\alpha\beta6/\alpha\beta1$  integrin inhibitor, in primary sclerosing cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Pliant Therapeutics Announces Positive Long-Term Data from the INTEGRIS-PSC Phase 2a Trial Demonstrating Bexotegast was Well Tolerated at 320 mg with Continued Antifibrotic and Anti-Cholestatic Activity Displayed Across Multiple Measures - Pliant Therapeutics, Inc. [ir.pliantrx.com]
- 29. Pliant Therapeutics Announces Positive Long-Term Data from the INTEGRIS-PSC Phase 2a Trial Demonstrating Bexotegast was Well Tolerated at 320 mg with Continued Antifibrotic and Anti-Cholestatic Activity Displayed Across Multiple Measures - Pliant Therapeutics, Inc. [ir.pliantrx.com]
- 30. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Bexotegast Hydrochloride (PLN-74809): A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15609195#bexotegast-hydrochloride-pln-74809-discovery-and-development]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)